molecular formula C10H12O3 B1617534 2-(1,4-Benzodioxan-2-yl)ethanol CAS No. 62590-71-0

2-(1,4-Benzodioxan-2-yl)ethanol

Cat. No. B1617534
CAS RN: 62590-71-0
M. Wt: 180.2 g/mol
InChI Key: VRCHCDXHBXLNKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(1,4-Benzodioxan-2-yl)ethanol” can be achieved through several methods. One commonly used method is the Grignard reaction between 1,4-benzodioxan-2-carboxylic acid and magnesium, followed by the reaction with ethylene oxide to yield the desired product. Another method involves the Gewald reaction of 2-acetyl-1,4-benzodioxane with ethyl 2-cyanoacetate and sulfur in the presence of diethylamine .

Scientific Research Applications

  • Crystal-to-Crystal Transformations in Metal-Organic Frameworks : This study discusses the transformations in a microporous, laminated metal-organic framework (MOF) triggered by guest exchange, dehydration, and re-adsorption processes. The framework shows robustness to high temperatures and is insoluble in common organic solvents. It undergoes structural transformations when soaked in methanol and ethanol solutions, demonstrating its reactivity and potential application in material sciences (Zeng, Feng, & Chen, 2004).

  • Solvent Effects on Molecular Aggregation : This research presents findings on the impact of solvents like ethanol on molecular aggregation in specific compounds. The study indicates that ethanol influences the fluorescence effects and aggregation processes in these compounds, which is crucial for understanding solvent interactions in chemical processes (Matwijczuk et al., 2016).

  • Green Synthesis of Enantiopure Alcohols : The study highlights a green method for producing enantiopure (S)-1-(benzofuran-2-yl) ethanol using Lactobacillus paracasei. This biocatalytic method demonstrates a sustainable approach to synthesizing chiral alcohols, which are valuable in natural product and drug synthesis (Şahin, 2019).

  • Synthesis and Electrochemistry of Non-Aggregated Silicon Phthalocyanines : In this research, the synthesis and characterization of new silicon phthalocyanines with specific substituents are discussed. The study explores the solubility and aggregation behavior of these compounds in various organic solvents, including ethanol, highlighting their potential application in material sciences and electrochemistry (Bıyıklıoğlu & Baş, 2015).

  • Study of Excess Refractive Indices in Binary Systems : This paper reports on the refractive indices measured for benzene+ethanol and hexane+ethanol binary systems. Understanding these indices is crucial in selecting optimal systems using new nanomaterials for various technological processes (Bozorova et al., 2020).

  • Skin Permeation Enhancing Effect of Ethanol : This study uses molecular dynamics simulations to explore how ethanol enhances skin permeability, which is vital for pharmaceutical and cosmetic applications. The research provides insights into ethanol's actions on skin lipid bilayers, influencing drug delivery systems (Gupta et al., 2020).

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCHCDXHBXLNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Benzodioxan-2-yl)ethanol

CAS RN

62590-71-0
Record name Ethanol, 2-(1,4-benzodioxan-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC106883
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

At room temperature and while stirring, a solution of 15.61 g (75 mmol) of 2-methoxycarbonylmethylbenzo-1,4-dioxan in 120 ml of absolute tetrahydrofuran is added dropwise within a period of 30 minutes to a suspension of 2.85 g (75 mmol) of lithium aluminium hydride in 120 ml of absolute diethyl ether. The reaction mixture is stirred for a further 2 hours at room temperature. It is then carefully decomposed with 2.85 ml of water, 2.85 ml of sodium hydroxide solution (15% strengh) and 8.55 ml of water. The precipitate formed is filtered off with suction and the filtrate is concentrated by evaporation in vacuo. The oily residue is dissolved in diethyl ether. The solution is washed thoroughly with water, dried over sodium sulphate and concentrated by evaporation in vacuo. 12.37 g (91.6%) of 2-(2-hydroxyethyl)-benzo-1,4-dioxan are obtained in the form of a colourless oil.
Quantity
15.61 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Two
Quantity
2.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.55 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,4-Benzodioxan-2-yl)ethanol
Reactant of Route 2
2-(1,4-Benzodioxan-2-yl)ethanol
Reactant of Route 3
2-(1,4-Benzodioxan-2-yl)ethanol
Reactant of Route 4
2-(1,4-Benzodioxan-2-yl)ethanol
Reactant of Route 5
2-(1,4-Benzodioxan-2-yl)ethanol
Reactant of Route 6
2-(1,4-Benzodioxan-2-yl)ethanol

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